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molecular formula C8H12ClN3 B3045113 N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine CAS No. 101990-44-7

N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine

Cat. No. B3045113
M. Wt: 185.65 g/mol
InChI Key: HKSZSGAPTPXYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07655665B2

Procedure details

To a stirred solution of 4.2 g (0.03 mol) of potassium carbonate and 10 ml (0.15 mol) of ethylenediamine in a 50 ml of flask placed in an ice bath, 4.8 g (0.03 mol) of 2-chloro-5-(chloromethyl)pyridine dissolved in 15 ml of acetonitrile was added dropwise and slowly for nearly 20 min. After addition, the ice bath was removed and then the mixture was stirred for 8 hours at room temperature. After the reaction was stopped, a large amount of water was added to dissolve potassium carbonate and ethylenediamine, and the mixture was extracted with dichlormethane. The lower organic phase was collected, dried, and evaporated to dryness (It was better to remove all of the ethylenediamine in the solvent since its presence would influence the following step). The obtained product was yellow oily liquid in 68% yield.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([NH2:10])[CH2:8][NH2:9].[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18]Cl)=[CH:14][N:13]=1>C(#N)C>[Cl:11][C:12]1[N:13]=[CH:14][C:15]([CH2:18][NH:9][CH2:8][CH2:7][NH2:10])=[CH:16][CH:17]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CCl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 8 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise and slowly for nearly 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
ADDITION
Type
ADDITION
Details
a large amount of water was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve potassium carbonate and ethylenediamine
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichlormethane
CUSTOM
Type
CUSTOM
Details
The lower organic phase was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness (It
CUSTOM
Type
CUSTOM
Details
to remove all of the ethylenediamine in the solvent since its presence

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
ClC1=CC=C(C=N1)CNCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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